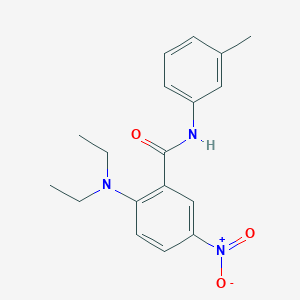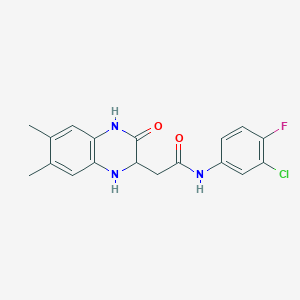![molecular formula C20H23N3O B4091813 N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4091813.png)
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
Overview
Description
The compound N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is an organic molecule with a unique structure combining a benzimidazole core with a 4-methylbenzyl group and a propyl chain linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzimidazole Formation: : This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, often carried out under acidic conditions with a catalyst such as polyphosphoric acid.
Attachment of 4-methylbenzyl Group: : The N-alkylation of the benzimidazole core with 4-methylbenzyl bromide can be achieved using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of Propyl Chain: : This step may involve a nucleophilic substitution reaction where the benzimidazole intermediate reacts with 1-bromo-3-chloropropane under basic conditions.
Acetamide Addition: : The final step in the synthesis involves the reaction of the propyl-substituted benzimidazole with acetic anhydride in the presence of a base to form the acetamide group.
Industrial Production Methods
For industrial scale, these reactions can be optimized for yield and cost-effectiveness. Catalysts may be employed to lower reaction times, and continuous flow chemistry can be implemented for better scalability and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the benzimidazole ring or the 4-methylbenzyl group under conditions involving strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting either the benzimidazole or the acetamide group.
Substitution: : The propyl chain or the 4-methylbenzyl group can be substituted with other functional groups using appropriate nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: : Various halides, organometallic reagents.
Major Products
Oxidation Products: : Oxidized benzimidazole derivatives or benzoic acid derivatives.
Reduction Products: : Reduced benzimidazole or amine derivatives.
Substitution Products: : Functionalized benzimidazole with various substituents replacing the propyl or methyl groups.
Scientific Research Applications
Chemistry
The compound is utilized in organic synthesis as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate.
Biology
In biological research, it is studied for its potential pharmacological properties. Compounds containing benzimidazole moieties are known for their activity against a variety of biological targets.
Medicine
The compound and its derivatives are explored for therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The benzimidazole ring is a common pharmacophore in many drugs.
Industry
In industrial chemistry, the compound can be used as a catalyst or a ligand in various catalytic processes. Its structural attributes contribute to its utility in material science for creating polymers and other advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, benzimidazole derivatives are known to inhibit enzymes involved in cell division, making them potential anticancer agents. The molecular targets and pathways involved can vary depending on the specific application and the modifications made to the core structure.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with varying substitutions. Some notable examples are:
N-(4-chlorobenzyl)-1H-benzimidazol-2-amine: : Known for its antimicrobial properties.
N-(1H-benzimidazol-2-ylmethyl)acetamide: : Studied for its anticancer activity.
N-(2-benzimidazolyl)phenylacetamide: : Used in material science for its unique properties.
What sets N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide apart is its specific combination of functional groups, which can result in unique interactions with biological targets and different physical properties that may be advantageous in industrial applications.
Any thoughts on how you'd like to dive deeper into any particular section?
Properties
IUPAC Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-9-11-17(12-10-15)14-23-19-7-4-3-6-18(19)22-20(23)8-5-13-21-16(2)24/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHUACOWKARBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4091750.png)
![4-(7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4091755.png)
![1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B4091756.png)


![2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B4091779.png)
![1-(4-bromophenyl)-5-(2,3-dichlorobenzyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4091787.png)

![4-chloro-N-{1-[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4091804.png)
![N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE](/img/structure/B4091806.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B4091838.png)
